N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.: 875184-68-2
VCID: VC21504010
InChI: InChI=1S/C20H25N3O4S/c1-16(27-18-6-4-3-5-7-18)20(24)21-17-8-10-19(11-9-17)28(25,26)23-14-12-22(2)13-15-23/h3-11,16H,12-15H2,1-2H3,(H,21,24)
SMILES: CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C)OC3=CC=CC=C3
Molecular Formula: C20H25N3O4S
Molecular Weight: 403.5g/mol

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide

CAS No.: 875184-68-2

Cat. No.: VC21504010

Molecular Formula: C20H25N3O4S

Molecular Weight: 403.5g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide - 875184-68-2

Specification

CAS No. 875184-68-2
Molecular Formula C20H25N3O4S
Molecular Weight 403.5g/mol
IUPAC Name N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-phenoxypropanamide
Standard InChI InChI=1S/C20H25N3O4S/c1-16(27-18-6-4-3-5-7-18)20(24)21-17-8-10-19(11-9-17)28(25,26)23-14-12-22(2)13-15-23/h3-11,16H,12-15H2,1-2H3,(H,21,24)
Standard InChI Key XNEWNUBQEZSPPE-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C)OC3=CC=CC=C3
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C)OC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Composition

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide has a molecular formula of C23H32N6O4S and a molecular weight of approximately 488.60 g/mol. The compound's structure can be divided into three primary components: the 4-methylpiperazine group, the sulfonylphenyl linker, and the phenoxypropanamide segment. This arrangement creates a molecule with multiple potential interaction sites for biological targets.

Structural Features

The compound contains several functional groups that contribute to its chemical and biological properties:

  • A 4-methylpiperazine ring, which is a cyclic structure containing two nitrogen atoms

  • A sulfonyl group (-SO2-) connecting the piperazine to a phenyl ring

  • An amide linkage (-CONH-) between the phenyl ring and the phenoxypropanoyl group

  • A phenoxy moiety connected to a propanoyl chain

These structural elements create a molecule with specific three-dimensional arrangements that influence its binding affinity to potential biological targets.

PropertyPredicted Value/Characteristic
Physical StateSolid at room temperature
SolubilityLimited water solubility, higher solubility in organic solvents
LogPModerately lipophilic due to aromatic rings and alkyl groups
Hydrogen Bond DonorsLimited (primarily the amide NH)
Hydrogen Bond AcceptorsMultiple (from sulfonyl, amide, and piperazine nitrogen atoms)

The presence of both hydrophilic and hydrophobic regions in its structure suggests a balanced lipophilicity profile, which is often advantageous for pharmaceutical compounds to achieve appropriate distribution in biological systems.

Synthesis and Production Methods

Synthetic Pathways

The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide typically involves multiple sequential reaction steps that build the molecule from simpler precursors. The general synthetic route can be outlined as follows:

Primary Synthetic Route

The synthesis typically proceeds through three major stages:

  • Formation of the piperazine derivative: Initial preparation of 4-methyl-1-piperazine, which is subsequently reacted with an appropriate sulfonyl chloride derivative to introduce the sulfonyl group.

  • Coupling with phenyl derivative: The sulfonylated piperazine intermediate is coupled with a suitable phenyl derivative under specific reaction conditions to form a more complex intermediate compound.

  • Final coupling reaction: The intermediate is reacted with 2-phenoxypropanamide under controlled conditions to yield the final product.

Reaction Conditions and Optimization

The synthesis of this complex molecule requires careful control of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction ParameterTypical Conditions
TemperatureOften performed at moderate temperatures (20-80°C) depending on the specific step
Solvent SystemTypically uses polar aprotic solvents (DMF, THF, acetonitrile)
CatalystsMay employ coupling agents for amide formation
Reaction TimeVaries from hours to days depending on the reaction step
PurificationOften requires column chromatography or recrystallization

Industrial production would likely involve optimization of these parameters to enhance efficiency and reduce production costs.

Chemical Reactivity Profile

Functional Group Reactivity

The reactivity of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide is determined by its constituent functional groups. Based on its structure, several types of reactions are possible:

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the sulfonyl group or the piperazine nitrogen atoms. Strong oxidizing agents may lead to the formation of N-oxides or other oxidized derivatives.

Reduction Reactions

Reduction reactions could target several functional groups within the molecule:

  • The sulfonyl group could potentially be reduced to sulfinic or sulfinic acid derivatives

  • The amide group might be reduced to an amine under strong reducing conditions

  • The piperazine ring could undergo ring-opening under certain reductive conditions

Substitution Reactions

The compound can participate in various substitution reactions:

  • Nucleophilic substitution at the phenyl rings (under activating conditions)

  • Substitution reactions at the piperazine nitrogen (especially the non-methylated position)

  • Potential substitution at the phenoxy oxygen under strong conditions

Stability Considerations

Biological Activity and Therapeutic Applications

Pharmacological Mechanisms

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide and structurally similar compounds have demonstrated potential in various therapeutic areas. The compound's biological activity is likely mediated through specific molecular interactions:

Receptor Interactions

The piperazine moiety in this compound is structurally similar to components found in compounds that interact with neurotransmitter systems. Specifically, its structure suggests potential interaction with serotonin and dopamine receptors, which are implicated in mood regulation and psychotropic effects.

Anticancer Activity

Sulfonamide derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of specific signaling pathways crucial for tumor growth and survival. Studies have indicated that such compounds can inhibit enzymes involved in cancer cell proliferation and metastasis.

Central Nervous System Applications

The compound's structural features, particularly the 4-methylpiperazine group, suggest potential applications in treating central nervous system disorders, including anxiety and depression. Sulfonamides containing piperazine moieties have been shown to modulate neurotransmitter levels, which could be beneficial in managing various neurological conditions.

Antimicrobial Properties

The structural elements present in this compound suggest potential antimicrobial activity. Similar sulfonamide derivatives have demonstrated the ability to disrupt bacterial cell wall synthesis, making them effective against certain pathogenic bacteria.

Research AreaKey Findings
Cancer ResearchSulfonamide derivatives have shown significant cytotoxicity against breast cancer cell lines, with some compounds reducing cell proliferation by over 50% compared to control groups
NeuropharmacologySimilar compounds have demonstrated anxiolytic effects in animal models, suggesting mechanisms involving serotonin receptor modulation
Structure-ActivityThe piperazine sulfonamide structure appears important for binding affinity to certain molecular targets

Comparative Analysis with Related Compounds

Structural Analogues

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide shares structural similarities with several other compounds, including:

Piperazine Sulfonamide Compounds

2-(4-Methylpiperazine-1-sulfonyl)-phenylamine (CAS: 436095-29-3) shares the 4-methylpiperazine-1-sulfonyl core structure but differs in having a simple aniline group rather than the phenoxypropanamide moiety . This compound has a lower molecular weight (255.34 g/mol) and likely different physicochemical properties due to the presence of a primary amine group .

Benzamide Derivatives

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-propoxybenzamide (PubChem CID: 4938440) is another structural analog that contains a 4-propoxybenzamide group instead of 2-phenoxypropanamide . This compound has a molecular weight of 417.5 g/mol and contains the same core piperazine-sulfonyl-phenyl structure but differs in the position and nature of the substituents .

Structure-Activity Relationships

The variations in biological activity between these related compounds can provide insights into structure-activity relationships:

CompoundKey Structural DifferencePotential Impact on Activity
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide2-phenoxypropanamide moietyMay affect receptor binding specificity
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-propoxybenzamide4-propoxybenzamide groupDifferent spatial arrangement may alter binding properties
2-(4-Methylpiperazine-1-sulfonyl)-phenylamineSimple aniline groupSmaller molecule with different hydrogen bonding capacity

Current Research Directions and Future Perspectives

Ongoing Research Areas

Current research on N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide and structurally similar compounds is likely focused on several key areas:

Structure Optimization

Researchers are exploring structural modifications to enhance the compound's pharmacological properties. This includes adjusting substituents on the phenyl rings, modifying the piperazine component, or altering the linking groups to improve potency, selectivity, or bioavailability.

Mechanism Elucidation

Efforts to fully understand the molecular mechanisms by which this compound and its analogues exert their biological effects are ongoing. This includes identifying specific protein targets, characterizing binding interactions, and mapping signaling pathways affected by these compounds.

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